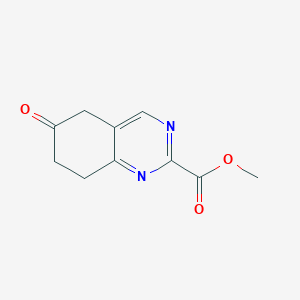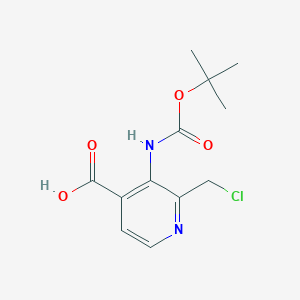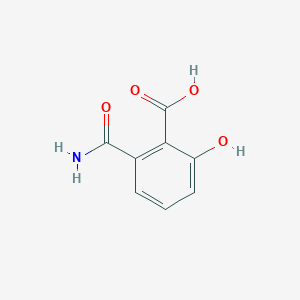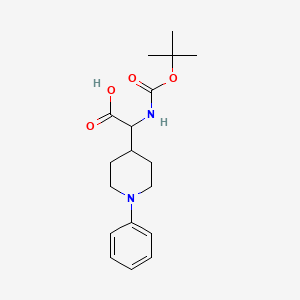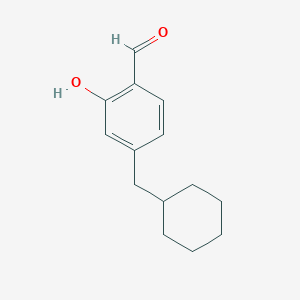
4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclohexylmethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, anhydrides
Major Products Formed
Oxidation: 4-(Cyclohexylmethyl)-2-hydroxybenzoic acid
Reduction: 4-(Cyclohexylmethyl)-2-hydroxybenzyl alcohol
Substitution: Various esters and ethers depending on the substituents used
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexylmethyl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Cyclohexylmethyl)-2-nitrobenzaldehyde: Contains a nitro group instead of a hydroxyl group.
4-(Cyclohexylmethyl)-2-aminobenzaldehyde: Features an amino group instead of a hydroxyl group.
Uniqueness
4-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclohexylmethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h6-7,9-11,16H,1-5,8H2 |
Clé InChI |
MOAXZFYLMQTQNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


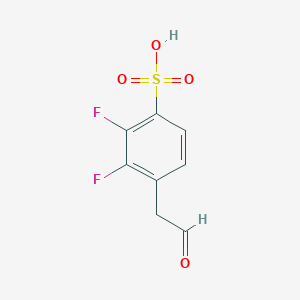
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
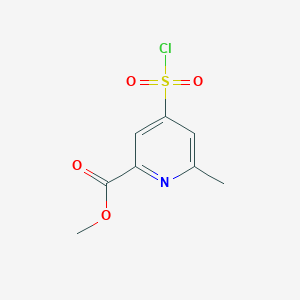
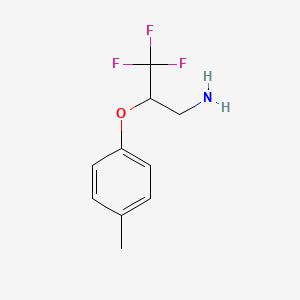
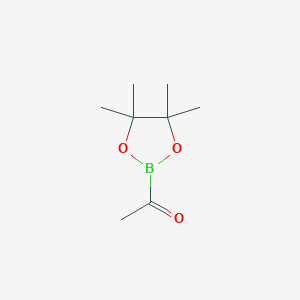
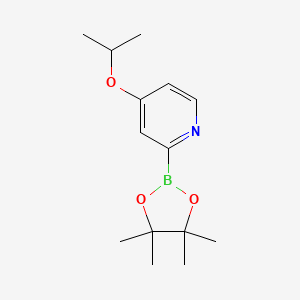
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
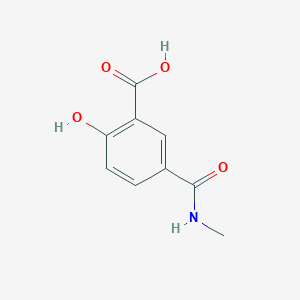

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
